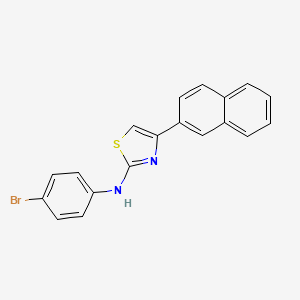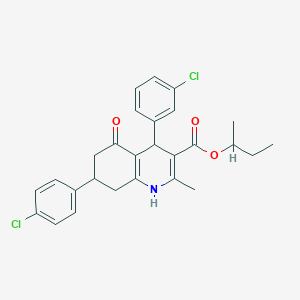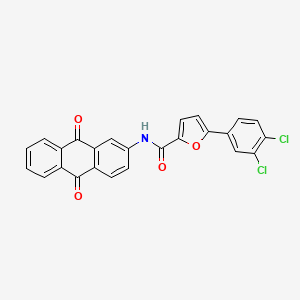![molecular formula C19H31NO B5116040 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(3,4-Dimethylphenoxy)hexyl]piperidine is an organic compound with the molecular formula C19H31NO It is characterized by a piperidine ring attached to a hexyl chain, which is further connected to a dimethylphenoxy group
Preparation Methods
The synthesis of 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3,4-dimethylphenoxyhexane: The 3,4-dimethylphenol is reacted with 1-bromohexane in the presence of a strong base such as potassium carbonate to form 3,4-dimethylphenoxyhexane.
Attachment of the piperidine ring: The final step involves the reaction of 3,4-dimethylphenoxyhexane with piperidine under reflux conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenoxy group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where alkyl halides can introduce different alkyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and alkyl halides under basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrophobic interactions, while the piperidine ring may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine can be compared with similar compounds such as:
- 1-[6-(3,5-dimethylphenoxy)hexyl]piperidine
- 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine
These compounds share structural similarities but differ in the position of the methyl groups on the phenoxy ring. The unique positioning of the methyl groups in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research.
Properties
IUPAC Name |
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-19(16-18(17)2)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMNAHWEZLELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide](/img/structure/B5115960.png)
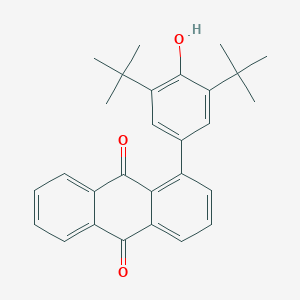
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![5-chloro-N-{3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}-2-nitroaniline](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)
![N-[(4-chlorophenyl)methyl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B5116009.png)
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)
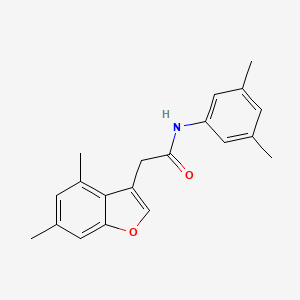
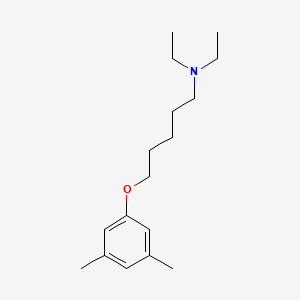
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate](/img/structure/B5116036.png)
